molecular formula C10H7ClN2O B1310404 2-Chloro-3-quinolinecarboxaldehyde oxime CAS No. 93299-49-1

2-Chloro-3-quinolinecarboxaldehyde oxime

Cat. No. B1310404
CAS RN: 93299-49-1
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-3-quinolinecarboxaldehyde” is a chemical compound with the molecular formula C10H6ClNO . It is also known by several synonyms such as 2-chloro-3-quinoline carboxaldehyde, 2-chloro-quinoline-3-carbaldehyde, 2-chloroquinoline-3-carboxaldehyde, and others .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes has been described in the literature, following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-quinolinecarboxaldehyde is 191.62 g/mol . The InChI Key is SDKQWXCBSNMYBN-UHFFFAOYSA-N . The SMILES string representation is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-3-quinolinecarboxaldehyde is liquid . It has a melting point range of 148-150 °C .

Safety and Hazards

2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXCDZMISQMMF-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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